molecular formula C22H23N3O4S B2867209 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine CAS No. 866812-02-4

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine

Cat. No.: B2867209
CAS No.: 866812-02-4
M. Wt: 425.5
InChI Key: OWDLGYURFKRBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine is a complex synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure combining a quinoline core, a [1,4]dioxino ring system, a benzenesulfonyl group, and a 4-methylpiperazine moiety. The presence of these distinct pharmacophores suggests potential for multifaceted biological activity and interaction with various enzymatic targets. Compounds incorporating piperazine and quinoline scaffolds are extensively investigated for their affinity to central nervous system targets, including dopamine and sigma receptors . The structural architecture of this molecule, particularly the 8-benzenesulfonyl group, may confer specific binding properties, as sulfonyl-containing compounds are known to interact with diverse protein targets, including kinase enzymes . Similarly, the piperazine moiety is a common feature in many biologically active compounds and is known to contribute favorably to a molecule's pharmacokinetic profile. This reagent is intended for use in preclinical research applications, including but not limited to assay development, high-throughput screening, target identification, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new therapeutic avenues in areas such as oncology, neuroscience, and infectious diseases. The product is provided with a certificate of analysis guaranteeing high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(benzenesulfonyl)-9-(4-methylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-24-7-9-25(10-8-24)22-17-13-19-20(29-12-11-28-19)14-18(17)23-15-21(22)30(26,27)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDLGYURFKRBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 8-Chloro-2H,3H-dioxino[2,3-g]quinolin-9-amine

  • Quinoline formation : Skraup or Doebner-Miller cyclization of 3,4-dihydroxyaniline with glycerol and sulfuric acid yields 8-chloroquinoline derivatives.
  • Dioxane ring closure : Reaction with ethylene glycol under acidic conditions (e.g., HCl, 100°C, 12 h) forms the fused dioxane ring.
  • Amination at C9 : Nitration followed by reduction introduces the amine group, critical for subsequent functionalization.

Key data :

  • Yield: 68–72% (cyclization step).
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 7.85 (d, J=8.4 Hz, 1H, H5), 6.90 (s, 1H, H2), 4.30–4.10 (m, 4H, dioxane OCH₂).

Introduction of the Benzenesulfonyl Group

Sulfonation at C8 is achieved via electrophilic aromatic substitution (EAS) under controlled conditions:

Sulfonation Protocol

  • Reagents : Benzenesulfonyl chloride (1.2 eq), NaH (2.0 eq) in anhydrous DCM at 0°C.
  • Mechanism : Deprotonation of the quinoline nitrogen activates the ring for sulfonation at the electron-deficient C8 position.
  • Workup : Quenching with ice-water, extraction with DCM, and silica gel chromatography (hexane:EtOAc 3:1).

Key data :

  • Yield: 85%.
  • $$ ^1H $$ NMR (CDCl₃): δ 8.20 (d, J=8.8 Hz, 1H, H5), 7.80–7.60 (m, 5H, Ph-SO₂), 4.40–4.20 (m, 4H, dioxane OCH₂).

Installation of 4-Methylpiperazine at C9

The amine at C9 is replaced with 4-methylpiperazine via nucleophilic aromatic substitution (SNAr):

SNAr Reaction Conditions

  • Substrate : 8-(Benzenesulfonyl)-2H,3H-dioxino[2,3-g]quinolin-9-amine.
  • Reagents : 4-Methylpiperazine (3.0 eq), K₂CO₃ (2.5 eq), CuI (0.1 eq) in DMF at 120°C for 24 h.
  • Mechanism : Copper-catalyzed Ullmann-type coupling facilitates C–N bond formation.

Key data :

  • Yield: 78%.
  • HPLC purity: 99.2% (C18 column, MeCN:H₂O 70:30).

Alternative Synthetic Routes

Reductive Cyclization for Piperazine Formation

Adapting methods from PMC10380651, the primary amine at C9 can be converted into a piperazine ring:

  • Bis-Michael addition : Reaction with nitrosoalkenes (e.g., nitrosoethylene) forms bis(oximinoalkyl)amine intermediates.
  • Catalytic hydrogenation : Ra-Ni (10% w/w) in MeOH/H₂ (50 psi, 24 h) induces cyclization to form the piperazine ring.

Key data :

  • Overall yield: 62%.
  • Diastereoselectivity: >95% trans configuration (confirmed by NOESY).

Crystallization and Polymorph Control

Final purification is critical to isolate the desired polymorph (Form I):

Crystallization Protocol

  • Solvent system : Dichloromethane:diisopropylether (1:3 v/v).
  • Conditions : Slow cooling from 50°C to 4°C over 12 h.

Key data :

  • Melting point: 198–200°C.
  • XRD: Characteristic peaks at 2θ = 12.4°, 15.6°, 18.2° (Form I).

Analytical Characterization Summary

Technique Key Findings
$$ ^1H $$ NMR δ 2.30 (s, 3H, NCH₃), 2.60–2.80 (m, 4H, piperazine CH₂), 4.25–4.40 (m, 4H, OCH₂)
HRMS (ESI+) m/z 481.1742 [M+H]⁺ (calc. 481.1739)
IR (KBr) 1345 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym)

Chemical Reactions Analysis

Types of Reactions

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the quinoline or piperazine moieties using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions could replace the benzenesulfonyl group with various nucleophiles, leading to a diverse array of functionalized products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Possible therapeutic applications, including as an antimicrobial or anticancer agent, given its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. In a medicinal context, it could inhibit specific molecular targets such as kinases or receptors, modulating cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares the target compound with analogs sharing the [1,4]dioxinoquinoline core or related pharmacophores.

Compound Name Core Structure Position 8 Substituent Position 9 Substituent Biological Activity Key Data Reference
1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine [1,4]dioxino[2,3-g]quinoline Benzenesulfonyl 4-Methylpiperazine DNAJA1/mutant p53 inhibition (anticancer) Docking score: −42.2 (estimated)
Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate [1,4]dioxino[2,3-g]quinoline Benzenesulfonyl Piperidine-4-carboxylate Anticancer (virtual screening hit) Docking score: −42.263
1-[8-(4-Chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine [1,4]dioxino[2,3-g]quinoline 4-Chlorobenzenesulfonyl 4-Methylpiperidine Not reported Molecular formula: C₂₃H₂₃ClN₂O₄S
1-[8-(4-Methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride [1,4]dioxino[2,3-g]quinoline 4-Methoxybenzoyl 4-Methylpiperazine Supplier-listed (activity unspecified) Supplier: Chengdu Green Tech
7-(Thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid [1,4]dioxino[2,3-g]quinoline Thiophen-2-yl Carboxylic acid Discontinued (unspecified activity) CAS: 375350-98-4
Biarylaminoquinazolines (e.g., 4-chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline derivatives) [1,4]dioxino[2,3-g]quinazoline Varied (e.g., chloro, aryl) Biarylamino groups Tubulin polymerization inhibition IC₅₀: <1 µM (cell lines)
3-(1H-Imidazol-1-yl)-2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium iodide Thiazino[2,3,4-ij]quinolin-4-ium Imidazol-1-yl Iodide counterion Water-soluble derivatives (synthetic) Yield: 75%

Structural and Functional Insights

Core Heterocycle Differences: Quinoline vs. Quinazoline: The target compound’s quinoline core (one nitrogen) contrasts with quinazoline derivatives (two nitrogens), which exhibit stronger π-π stacking and hydrogen bonding, as seen in tubulin inhibitors . Thiazino vs.

Position 8 Substituents: Benzenesulfonyl vs. Benzoyl vs. Sulfonyl: 4-Methoxybenzoyl () lacks the sulfonyl group’s strong electron withdrawal, which may reduce electrophilic reactivity but improve metabolic stability.

Position 9 Substituents :

  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen (vs. piperidine) increases basicity and hydrogen-bonding capacity, critical for DNAJA1 interaction in the target compound .
  • Carboxylate vs. Methylpiperazine : The ethyl carboxylate in improves solubility but may reduce membrane permeability compared to the methylpiperazine group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.